molecular formula C34H34O B13931892 2,8-Bis(4-phenylbenzyl)cyclooctanone CAS No. 53774-94-0

2,8-Bis(4-phenylbenzyl)cyclooctanone

Cat. No.: B13931892
CAS No.: 53774-94-0
M. Wt: 458.6 g/mol
InChI Key: AGMAGSBLQDKWBK-UHFFFAOYSA-N
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Description

2,8-Bis(4-phenylbenzyl)cyclooctanone is an organic compound with the molecular formula C34H34O It is a derivative of cyclooctanone, featuring two 4-phenylbenzyl groups attached at the 2 and 8 positions of the cyclooctanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Bis(4-phenylbenzyl)cyclooctanone typically involves the reaction of cyclooctanone with 4-phenylbenzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like benzene or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,8-Bis(4-phenylbenzyl)cyclooctanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylbenzyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2,8-Bis(4-phenylbenzyl)cyclooctanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the interactions of large organic molecules with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,8-Bis(4-phenylbenzyl)cyclooctanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s large, bulky structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research.

Comparison with Similar Compounds

    Cyclooctanone: The parent compound, simpler in structure.

    4-Phenylbenzyl Chloride: A precursor used in the synthesis of 2,8-Bis(4-phenylbenzyl)cyclooctanone.

    Bis-cyclooctyne-modified Diarylethene: Another compound featuring cyclooctane rings, used in cross-linking reactions.

Uniqueness: this compound is unique due to the presence of two large phenylbenzyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

53774-94-0

Molecular Formula

C34H34O

Molecular Weight

458.6 g/mol

IUPAC Name

2,8-bis[(4-phenylphenyl)methyl]cyclooctan-1-one

InChI

InChI=1S/C34H34O/c35-34-32(24-26-16-20-30(21-17-26)28-10-4-1-5-11-28)14-8-3-9-15-33(34)25-27-18-22-31(23-19-27)29-12-6-2-7-13-29/h1-2,4-7,10-13,16-23,32-33H,3,8-9,14-15,24-25H2

InChI Key

AGMAGSBLQDKWBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)C(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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